HSD17B13-IN-80-d3 is a selective inhibitor targeting the enzyme hydroxysteroid 17β-dehydrogenase 13, which has gained attention due to its potential role in treating liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is part of a broader investigation into the biological functions and therapeutic implications of HSD17B13, a protein implicated in lipid metabolism and liver pathology.
HSD17B13-IN-80-d3 was identified through high-throughput screening methods aimed at discovering compounds that could selectively inhibit HSD17B13 activity. The compound is derived from a series of synthetic modifications designed to enhance its inhibitory potency and selectivity for the target enzyme .
The synthesis of HSD17B13-IN-80-d3 involves several steps, typically starting from commercially available precursors. The initial step usually includes alkylation reactions followed by coupling reactions to form the desired structure.
HSD17B13-IN-80-d3 has a complex molecular structure that enables its interaction with the target enzyme. The specific structural features include functional groups that enhance binding affinity and selectivity.
The molecular mass of HSD17B13-IN-80-d3 is typically around 300-400 Da, depending on the specific substitutions made during synthesis. The compound's structure is optimized for interaction with the active site of HSD17B13, which includes motifs critical for enzyme function .
HSD17B13-IN-80-d3 participates in various chemical reactions primarily related to its inhibition of HSD17B13 activity. These reactions can be characterized by:
The IC50 values for HSD17B13-IN-80-d3 indicate its potency; values less than 0.1 μM for estradiol suggest strong inhibitory action against this substrate, while values around 1 μM for leukotriene B3 indicate moderate selectivity .
The mechanism of action of HSD17B13-IN-80-d3 involves competitive inhibition at the active site of hydroxysteroid 17β-dehydrogenase 13. By occupying this site, the compound effectively reduces the enzyme's ability to catalyze reactions involving steroid hormones and lipid mediators.
Studies suggest that inhibition of HSD17B13 leads to decreased lipogenesis and potentially mitigates liver inflammation associated with NAFLD and NASH. This is particularly relevant given the association between elevated HSD17B13 levels and liver disease progression .
HSD17B13-IN-80-d3 typically exhibits:
Key chemical properties include:
Relevant data on these properties can be found in detailed pharmacokinetic studies which assess absorption, distribution, metabolism, and excretion characteristics .
HSD17B13-IN-80-d3 is primarily utilized in research focused on:
The ongoing research into HSD17B13 and its inhibitors like HSD17B13-IN-80-d3 highlights their potential as novel therapeutic strategies against chronic liver diseases .
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2